molecular formula C15H15NO3S B11158400 2-(ethylsulfonyl)-N-phenylbenzamide

2-(ethylsulfonyl)-N-phenylbenzamide

Cat. No.: B11158400
M. Wt: 289.4 g/mol
InChI Key: HBXJVKMRVVMGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfonyl)-N-phenylbenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethylsulfonyl group attached to a benzamide structure, with a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-phenylbenzamide typically involves the reaction of ethylsulfonyl chloride with N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Ethylsulfonyl Chloride with N-Phenylbenzamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amines or other reduced products

    Substitution: Various substituted benzamides

Scientific Research Applications

2-(Ethylsulfonyl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with biological molecules, leading to inhibition or modulation of their activity. The compound may target enzymes, receptors, or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

2-(Ethylsulfonyl)-N-phenylbenzamide can be compared with other sulfonamide derivatives to highlight its uniqueness:

    Similar Compounds: 2-(methylsulfonyl)-N-phenylbenzamide, 2-(propylsulfonyl)-N-phenylbenzamide

    Uniqueness: The ethylsulfonyl group provides specific steric and electronic properties that can influence the compound’s reactivity and biological activity. Compared to its methyl and propyl analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

2-ethylsulfonyl-N-phenylbenzamide

InChI

InChI=1S/C15H15NO3S/c1-2-20(18,19)14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)

InChI Key

HBXJVKMRVVMGAM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.